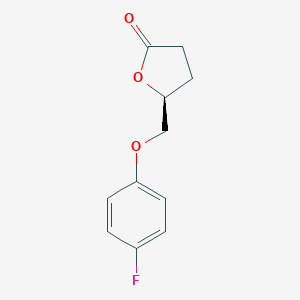
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of dihydrofuran-2(3H)-ones and has a molecular formula of C12H11FO3.
Mechanism of Action
The mechanism of action of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress and apoptosis. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in lab experiments is its potential as a multi-targeted agent. It can modulate various signaling pathways and inhibit the activity of various enzymes, making it a promising candidate for drug discovery and development. However, one of the limitations of using (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.
Future Directions
There are several future directions for the research and development of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an anti-inflammatory and neuroprotective agent in various disease models. Additionally, further optimization of the synthesis method and modification of the compound may improve its solubility and bioavailability, making it a more viable candidate for drug development.
Synthesis Methods
The synthesis of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one involves the reaction of (S)-2,2,2-trifluoroethyl 4-hydroxybenzoate with 4-fluorophenylacetic acid, followed by cyclization with trifluoroacetic anhydride. This reaction yields (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in high yield and purity. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
Scientific Research Applications
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been studied for its potential as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-8-1-3-9(4-2-8)14-7-10-5-6-11(13)15-10/h1-4,10H,5-7H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMPMJDABQVPJA-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)


![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)



![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)